molecular formula C8H6BrNO B12853680 5-Bromo-4-methylbenzo[d]oxazole

5-Bromo-4-methylbenzo[d]oxazole

Cat. No.: B12853680
M. Wt: 212.04 g/mol
InChI Key: KYCPALHUOOGTSM-UHFFFAOYSA-N
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Description

5-Bromo-4-methylbenzo[d]oxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the benzoxazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-nitrophenol with bromine in the presence of a base to form the corresponding brominated intermediate. This intermediate is then cyclized under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.

    Oxidation Products: Oxidized derivatives of the benzoxazole ring.

    Reduction Products: Dehalogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-4-methylbenzo[d]oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The presence of the bromine atom enhances its ability to form strong interactions with biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-methylbenzo[d]oxazole
  • 4-Methylbenzo[d]oxazole
  • 5-Chloro-4-methylbenzo[d]oxazole

Comparison: 5-Bromo-4-methylbenzo[d]oxazole is unique due to the specific positioning of the bromine and methyl groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 5-position enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3

InChI Key

KYCPALHUOOGTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CO2)Br

Origin of Product

United States

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